molecular formula C27H29N5O5S B2805428 N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide CAS No. 1022234-61-2

N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide

Cat. No. B2805428
CAS RN: 1022234-61-2
M. Wt: 535.62
InChI Key: WLJSULAMRLLBBP-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide is a useful research compound. Its molecular formula is C27H29N5O5S and its molecular weight is 535.62. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Properties : Markosyan et al. (2008) conducted a study on the synthesis of related quinazoline derivatives and examined their effects on brain monoamine oxidase (MAO) activity and antitumor properties using mouse tumor models. Their findings suggest that some compounds in this class can inhibit 5-HT deamination and possess moderate therapeutic effects against tumors (Markosyan et al., 2008).

  • Antibacterial and Antifungal Activity : Anisetti and Reddy (2012) explored the design and synthesis of quinazolinone analogs, demonstrating significant biological activity against bacterial and fungal strains. This suggests potential applications of similar compounds in antimicrobial therapies (Anisetti & Reddy, 2012).

  • Chemical Transformations : Ashby, Griffiths, and Paton (1978) investigated the transformation of saccharin into derivatives of imidazoquinazoline, which could be relevant to the synthesis of compounds related to your query (Ashby et al., 1978).

  • Microwave-Assisted Synthesis : El-Badry et al. (2020) reported on the synthesis of quinazolinone derivatives using microwave activation, highlighting an efficient method for creating compounds with potential antimicrobial and antitumor applications (El-Badry et al., 2020).

  • Antiulcer Activity : Patil, Ganguly, and Surana (2010) synthesized quinazoline-4-(3H) one derivatives and tested them for antiulcer activity, indicating potential therapeutic applications in gastroenterology (Patil et al., 2010).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O5S/c1-3-5-12-28-23(33)14-19-26(35)32-24(30-19)17-8-6-7-9-18(17)31-27(32)38-22(4-2)25(34)29-16-10-11-20-21(13-16)37-15-36-20/h6-11,13,19,22H,3-5,12,14-15H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJSULAMRLLBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide

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